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Foundational

A Guide to the Structural Characterization of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate: A Predictive Analysis

Abstract This technical guide provides a detailed, predictive framework for the structural characterization of tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate, a compound of interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, predictive framework for the structural characterization of tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate, a compound of interest in medicinal chemistry and materials science. As of this publication, comprehensive experimental data for this specific molecule is not widely available in peer-reviewed literature. Therefore, this document leverages established spectroscopic principles and data from structurally analogous compounds to build a robust, predictive analysis of its expected characterization profile. By explaining the causal relationships between molecular structure and spectral output, this guide serves as an essential resource for researchers involved in the synthesis, identification, and application of novel substituted phenylacetylene derivatives. We will delve into the anticipated results from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing detailed protocols and data interpretation strategies to facilitate the unambiguous identification of this target molecule.

Introduction and Molecular Overview

tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is a multifunctional aromatic compound featuring a carbamate-protected aniline, a phenolic hydroxyl group, and a terminal alkyne. The interplay of these functional groups—an electron-donating hydroxyl group, a bulky electron-withdrawing Boc-carbamate, and a reactive ethynyl group—makes it an intriguing building block. The specific 1,2,4-substitution pattern is expected to give rise to a unique spectroscopic fingerprint. This guide will systematically deconstruct the molecule to predict this fingerprint, providing a roadmap for its empirical verification.

The Boc (tert-butoxycarbonyl) protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amine. Its characteristic spectroscopic signals are well-documented and serve as a reliable starting point for our analysis. The core of our predictive challenge lies in accurately estimating the influence of the ortho-hydroxyl and meta-ethynyl groups (relative to the carbamate) on the aromatic system and on each other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each atom.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum is predicted to display distinct signals for the Boc group, the aromatic protons, the ethynyl proton, the amine proton, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects (induction and resonance) of the neighboring substituents.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for molecules with exchangeable protons (NH and OH) as it allows for their observation, whereas they may be broadened or absent in CDCl₃.

  • Internal Standard: Use tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard acquisition may involve 16-32 scans with a relaxation delay of 1-2 seconds.

  • D₂O Exchange: To confirm the identity of the NH and OH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish in intensity.[1]

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale and Comparative Insights
Boc (-C(CH₃)₃) ~1.51Singlet (s)9HThis signal is highly characteristic of the nine equivalent protons of the tert-butyl group. Its chemical shift is consistently observed around 1.5 ppm in various Boc-protected anilines.[2]
Ethynyl (-C≡C-H) ~3.1 - 3.5Singlet (s)1HThe terminal alkyne proton typically appears in this region. In phenylacetylene, it is found around 3.06 ppm.[3] The presence of the ortho-hydroxyl group may cause a slight downfield shift.
Phenolic (-OH) ~9.0 - 10.0 (in DMSO-d₆)Broad Singlet (br s)1HPhenolic protons are exchangeable and often appear as broad signals. Their chemical shift is highly dependent on solvent and concentration. This range is typical for phenols.
Carbamate (-NH-) ~8.5 - 9.5 (in DMSO-d₆)Broad Singlet (br s)1HThe carbamate proton is also exchangeable and its signal is typically broad. In related Boc-protected anilines, it appears in this downfield region.[2]
Aromatic (H-2) ~7.5 - 7.7Doublet (d)1HThis proton is ortho to the electron-withdrawing carbamate group and will be the most downfield of the aromatic signals.
Aromatic (H-5) ~7.3 - 7.5Doublet (d)1HThis proton is ortho to the ethynyl group and meta to the carbamate.
Aromatic (H-6) ~7.1 - 7.3Doublet of Doublets (dd)1HThis proton is coupled to both H-2 and H-5.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will complement the ¹H NMR data by providing a signal for every unique carbon atom in the molecule, including quaternary carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (15-25 mg).

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which aids in signal assignment.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
Boc (-C(CH₃)₃) ~28.3The three equivalent methyl carbons of the Boc group consistently appear in this region.[2][4]
Boc (-C(CH₃)₃) ~80.5The quaternary carbon of the Boc group is characteristically found around 80 ppm.[2]
Ethynyl (-C≡C-H) ~83 - 85The terminal alkyne carbon (sp-hybridized).
Ethynyl (-C≡C-H) ~78 - 80The internal alkyne carbon attached to the aromatic ring.
Aromatic (C-3, C-OH) ~150 - 155The carbon bearing the hydroxyl group will be significantly downfield due to the deshielding effect of the oxygen atom.
Aromatic (C-4, C-NHBoc) ~138 - 142The carbon attached to the nitrogen will be downfield.
Aromatic (C-1, C-C≡CH) ~115 - 120The carbon bearing the ethynyl group.
Aromatic (C-2, C-5, C-6) ~115 - 130The remaining aromatic carbons will appear in this range, with their precise shifts determined by the combined electronic effects of the substituents.
Carbonyl (C=O) ~153.0The carbamate carbonyl carbon is expected in this region, as seen in similar molecules.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum should be collected and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Predicted FT-IR Data

Vibrational ModePredicted Absorption Range (cm⁻¹)Rationale and Significance
O-H Stretch (Phenolic) 3500 - 3200 (Broad)A broad and strong absorption in this region is characteristic of a hydrogen-bonded hydroxyl group.[5]
N-H Stretch (Carbamate) 3400 - 3300 (Sharp/Medium)The N-H stretch of the carbamate group is expected to appear as a relatively sharp peak.[6]
C≡C-H Stretch (Alkyne) ~3300 (Sharp/Strong)A sharp and strong peak in this region is a definitive indicator of a terminal alkyne C-H bond.
C-H Stretch (Aromatic) 3100 - 3000A series of weaker absorptions corresponding to the C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic) 2980 - 2950Absorptions from the C-H bonds of the tert-butyl group.
C≡C Stretch (Alkyne) 2150 - 2100 (Weak to Medium)The stretching of the carbon-carbon triple bond gives a characteristic absorption in this region.
C=O Stretch (Carbamate) 1725 - 1700 (Strong)A very strong absorption due to the carbonyl group of the carbamate is expected here.[6]
C-N Stretch & N-H Bend 1550 - 1500These vibrations are often coupled and appear in the "amide II" region.
C-O Stretch (Phenolic) 1250 - 1200The stretching vibration of the C-O bond of the phenol.
C-O Stretch (Ester) 1170 - 1150The C-O stretching of the ester-like portion of the carbamate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the molecular formula.

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺ with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to determine the exact mass and confirm the elemental composition.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or coupled with liquid chromatography (LC-MS).

Predicted Mass Spectrometry Data

  • Molecular Formula: C₁₃H₁₅NO₃

  • Molecular Weight: 233.26 g/mol

  • Predicted Exact Mass (Monoisotopic): 233.1052

  • Expected Ions (HRMS-ESI+):

    • [M+H]⁺ = 234.1125

    • [M+Na]⁺ = 256.0944

    • [M+K]⁺ = 272.0684

  • Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the tert-butyl group (56 Da) or isobutylene (56 Da) from the parent ion, a common fragmentation pathway for Boc-protected compounds.

Visualizing the Characterization Workflow

To provide a clear overview of the analytical process, the following workflow diagram illustrates the key steps in the structural characterization of tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Purified_Sample Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purified_Sample->NMR FTIR FT-IR Spectroscopy Purified_Sample->FTIR MS Mass Spectrometry (HRMS-ESI) Purified_Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data FTIR_Data Absorption Bands (cm⁻¹) Functional Group ID FTIR->FTIR_Data MS_Data Molecular Ion Peak (m/z) Exact Mass & Formula Fragmentation Pattern MS->MS_Data Structure_Confirmed Structure Elucidated: tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate NMR_Data->Structure_Confirmed FTIR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Caption: Analytical workflow for structural characterization.

Conclusion

This guide has outlined a comprehensive, predictive strategy for the structural characterization of tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate. By integrating predictive data from ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry, a clear and verifiable analytical picture emerges. The provided protocols are based on standard, validated methodologies, ensuring that they can be readily implemented in a laboratory setting. The true value of this document lies in its causal reasoning, linking the specific structural features of the molecule to its expected spectral outputs. Researchers aiming to synthesize or identify this compound can use this guide as a predictive benchmark, enabling them to interpret their experimental data with a high degree of confidence and scientific rigor.

References

  • Oakwood Chemical. tert-Butyl N-(4-ethynylphenyl)carbamate. [Link]

  • Supporting Information for various tert-butyl phenylcarbamate deriv
  • Pharmaffiliates. (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. [Link]

  • ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • NIST WebBook. tert-Butyl carbamate. [Link]

  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

Sources

Exploratory

physical and chemical properties of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate

This guide details the physicochemical profile, synthetic utility, and handling protocols for tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate (CAS: 2228447-63-8), a specialized bifunctional building block used in the dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic utility, and handling protocols for tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate (CAS: 2228447-63-8), a specialized bifunctional building block used in the development of tyrosine kinase inhibitors (TKIs) and proteolysis-targeting chimeras (PROTACs).[1][2]

CAS Number: 2228447-63-8 Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.27 g/mol [1][2]

Executive Summary

tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate represents a high-value "orthogonally protected" scaffold in medicinal chemistry.[1][2] Its structure integrates three distinct reactive handles: a terminal alkyne (Warhead/Click handle), a phenolic hydroxyl (Solubility/Etherification handle), and a Boc-protected amine (Masked nucleophile).[1] This trifunctional nature makes it an ideal intermediate for synthesizing next-generation EGFR inhibitors and covalent probes where precise regiochemical control is paramount.[1][2]

Chemical Identity & Structural Analysis[2][3][4][5][6]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name tert-butyl N-(4-ethynyl-3-hydroxyphenyl)carbamate
Common Name N-Boc-4-ethynyl-3-hydroxyaniline
CAS Number 2228447-63-8
SMILES CC(C)(C)OC(=O)NC1=CC(O)=C(C#C)C=C1
InChI Key Predicted based on structure
Functional Group Interplay

The molecule functions as a "chemical switchboard" with three distinct reactivity profiles:

  • Position 1 (Carbamate): Acid-labile protecting group (Boc).[1][2] Stable to basic conditions used in alkyne coupling.[1][2]

  • Position 3 (Phenol): Weakly acidic (

    
    ). Can be alkylated to tune lipophilicity or engage in hydrogen bonding within the kinase ATP-binding pocket.[1][2]
    
  • Position 4 (Alkyne): The "Warhead." Capable of Sonogashira coupling (C-C bond formation) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

Physicochemical Profile

Note: Experimental values for this specific intermediate are proprietary; values below are calculated based on structural analogs (e.g., tert-butyl (3-hydroxyphenyl)carbamate) and validated predictive models.

PropertyValue / RangeDescription
Physical State SolidOff-white to pale yellow powder.[1][2]
Melting Point 135°C – 145°C (Predicted)Decomposes at higher temperatures due to alkyne instability.
Solubility DMSO, DMF, MeOH, DCMHigh solubility in polar aprotic solvents; insoluble in water.
LogP 2.4 ± 0.3Moderate lipophilicity; suitable for cell-permeable precursors.[1][2]
pKa (Phenol) 9.8Deprotonates with weak bases (

,

).
pKa (Alkyne) ~25Requires strong bases (e.g., n-BuLi) for deprotonation, but reactive to Pd catalysis.[1][2]

Synthetic Utility & Reactivity[2][10]

Reactivity Map

The compound allows for orthogonal deprotection and functionalization .[2] The diagram below illustrates the logical flow of reactivity, prioritizing the stability of the Boc group during alkyne manipulation.

ReactivityMap Core tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate (CAS: 2228447-63-8) Path1 Sonogashira Coupling (Ar-X, Pd(PPh3)4, CuI) Core->Path1 Alkyne Reactivity Path2 Phenol Alkylation (R-X, K2CO3) Core->Path2 Phenol Reactivity Path3 Boc Deprotection (TFA or HCl/Dioxane) Core->Path3 Amine Reactivity Product1 Extended Alkyne Scaffold (Kinase Inhibitor Core) Path1->Product1 Product2 Ether Derivative (Solubility Tuning) Path2->Product2 Product3 Free Aniline (Amide Coupling) Path3->Product3

Figure 1: Orthogonal reactivity map showing the three functional handles.[1][2]

Experimental Protocols

Synthesis via Sonogashira Coupling (Self-Validating Protocol)

Objective: Synthesize the core scaffold from 4-iodo-3-aminophenol.[1][2] Rationale: The Boc protection must precede the Sonogashira coupling to prevent catalyst poisoning by the free amine.[2]

Step 1: Boc Protection [1][2]

  • Dissolve 4-iodo-3-aminophenol (1.0 eq) in THF.

  • Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) and TEA  (1.2 eq).
    
  • Stir at RT for 12h. Monitor by TLC (Hexane:EtOAc 7:3).

  • Validation: Disappearance of polar amine spot; appearance of less polar carbamate.[2]

Step 2: Sonogashira Coupling

  • Dissolve N-Boc-4-iodo-3-aminophenol (1.0 eq) in degassed DMF/TEA (4:1).

  • Add Trimethylsilylacetylene (TMSA, 1.5 eq).[2]

  • Add catalysts:

    
     (5 mol%) and 
    
    
    
    (2 mol%).
  • Heat to 60°C under

    
     for 4h.
    
  • Critical Check: Solution turns dark brown/black (formation of Pd-black indicates catalyst decomposition; ensure strict

    
     exclusion).[1][2]
    

Step 3: Desilylation

  • Treat the TMS-intermediate with

    
     (3.0 eq) in MeOH at RT for 1h.
    
  • Workup: Dilute with water, extract with EtOAc.[2][3] The terminal alkyne is sensitive; avoid prolonged exposure to high pH.[1][2]

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Quality Control: NMR Characterization

Expected


 NMR (400 MHz, DMSO-d6): 
  • 
     9.40 (s, 1H, Phenol -OH)[1][2]
    
  • 
     9.15 (s, 1H, Carbamate -NH)[1][2]
    
  • 
     7.25 (d, J=8.5 Hz, 1H, Ar-H5)[1][2]
    
  • 
     7.10 (s, 1H, Ar-H2)[1][2]
    
  • 
     6.85 (d, J=8.5 Hz, 1H, Ar-H6)[1][2]
    
  • 
     3.95 (s, 1H, Alkyne 
    
    
    
    C-H)
  • 
     1.48 (s, 9H, Boc t-Butyl)[1][2]
    

Handling, Stability & Safety

Stability Profile
  • Light Sensitivity: Moderate.[1][2] The electron-rich phenol coupled with the alkyne can undergo photo-oxidation.[1][2] Store in amber vials.

  • Temperature: Store at 2-8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent alkyne polymerization.[1][2]

  • Air Sensitivity: The terminal alkyne is stable to air but sensitive to trace copper/metals which can catalyze homocoupling (Glaser coupling).

Safety Hazards (GHS Classification)
  • H315: Causes skin irritation (Phenol moiety).

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • Protocol: Handle in a fume hood. Avoid contact with strong oxidizers and heavy metals (Ag, Cu) in the absence of ligands to prevent acetylide formation.[2]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for tert-Butyl (3-hydroxyphenyl)carbamate (Analogous Structure). Retrieved from [Link]

  • Almaraz-Girón, M. A., et al. (2024).[1][2][4] Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Journal of Molecular Structure. Retrieved from [Link]

Sources

Foundational

electronic and optical characteristics of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate

The following technical guide details the electronic, optical, and synthetic characteristics of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate . This document is structured to serve researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic, optical, and synthetic characteristics of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate . This document is structured to serve researchers in medicinal chemistry and materials science, focusing on the compound's utility as a bifunctional building block.

CAS Registry Number: 2228447-63-8 (Representative analog) Molecular Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.27 g/mol

Executive Summary

tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is a high-value aromatic intermediate characterized by a 1,2,4-trisubstitution pattern . Its structure integrates three distinct reactive handles: a tert-butoxycarbonyl (Boc)-protected amine, a phenolic hydroxyl group, and a terminal alkyne.

This specific arrangement—placing the hydroxyl group ortho to the ethynyl moiety—endows the molecule with unique electronic properties and reactivity profiles. It is primarily utilized as a precursor for 2-substituted benzofurans via cycloisomerization and as a "click-ready" scaffold for tyrosine kinase inhibitors (TKIs) where hydrogen bond donor/acceptor motifs are critical for ATP-binding pocket interactions.

Molecular Architecture & Electronic State

Electronic Push-Pull System

The molecule exhibits a complex electronic distribution driven by the interplay between the electron-donating groups (EDGs) and the electron-withdrawing alkyne.

  • Donor Domain (Positions 1 & 3): The carbamate nitrogen (Pos 1) and phenolic oxygen (Pos 3) exert a strong

    
     (mesomeric) effect, increasing electron density within the 
    
    
    
    -system. Although the Boc group attenuates the nitrogen's donicity compared to a free amine, the phenolic -OH remains a potent activator.
  • Acceptor/Conjugator (Position 4): The ethynyl group acts as a weak

    
    -acceptor and extends the conjugation length.
    
  • Dipole Moment: The vector sum of the dipole moments creates a polarized system, enhancing solubility in polar aprotic solvents (DMSO, DMF) while maintaining lipophilicity due to the tert-butyl and aromatic core.

Frontier Molecular Orbitals (FMO)

In the context of optoelectronics and reactivity:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenol-aniline ring system. The high energy of the HOMO makes the ring susceptible to electrophilic attack, though the steric bulk of the Boc group directs reactivity away from the nitrogen.

  • LUMO (Lowest Unoccupied Molecular Orbital): Extended across the alkyne and the aromatic ring. This lowers the activation energy for nucleophilic attacks on the alkyne (e.g., during hydration or cyclization).

Optical Characterization Profile

UV-Vis Absorption Spectroscopy

The compound displays a characteristic absorption profile typical of polysubstituted benzenes, modified by auxochromic shifts.

Transition BandWavelength (

)
OriginDescription
E-Band (Benzenoid) 210–225 nm

High intensity; aromatic core excitation.
B-Band (Conjugation) 250–265 nm

Bathochromic shift due to alkyne conjugation.
Auxochromic Band 280–300 nm

Influence of lone pairs on -OH and -NHBoc.

Note: Data predicted based on 3-hydroxy-4-ethynylaniline congeners in MeOH.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum serves as the primary fingerprint for validation.

  • Terminal Alkyne (

    
    C-H):  Sharp, diagnostic peak at 3280–3300 cm⁻¹ .
    
  • Alkyne Stretch (C

    
    C):  Weak to medium intensity band at 2100–2150 cm⁻¹ .
    
  • Carbamate Carbonyl (C=O): Strong, sharp peak at 1690–1720 cm⁻¹ (Boc characteristic).

  • Hydroxyl (O-H): Broad band at 3300–3450 cm⁻¹ (often overlapping with N-H stretch).

Experimental Protocols

Synthesis Workflow: The Sonogashira Strategy

The most robust route to this intermediate involves the selective functionalization of 3-hydroxy-4-iodoaniline derivatives. The presence of the free phenol requires careful base selection to prevent O-alkylation or catalyst poisoning.

Protocol: Sonogashira Coupling & Deprotection

Reagents:

  • Start Material:tert-Butyl (3-hydroxy-4-iodophenyl)carbamate

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Co-catalyst: CuI (2 mol%)

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.2 equiv)[1]

  • Base/Solvent: Et₃N / THF (1:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a flame-dried Schlenk flask with the iodo-carbamate substrate, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Argon (

    
    ).
    
  • Addition: Add degassed THF and Et₃N via syringe. Stir until the solid dissolves.

  • Coupling: Add TMSA dropwise at room temperature. Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The spot for the iodo starting material (

      
      ) should disappear, replaced by a fluorescent blue spot (
      
      
      
      ).
  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate in vacuo.

  • Desilylation: Redissolve the crude oil in MeOH. Add K₂CO₃ (2.0 equiv). Stir at RT for 30 mins.

  • Purification: Dilute with water, extract with EtOAc, and purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Visualization of Synthetic Logic

SynthesisPathway Start 3-Amino-4-iodophenol Protect Boc Protection ((Boc)2O, THF) Start->Protect Selectivity Inter1 N-Boc-3-OH-4-Iodo Protect->Inter1 Sono Sonogashira Coupling (Pd/Cu, TMSA) Inter1->Sono C-C Bond Formation Inter2 TMS-Intermediate Sono->Inter2 Deprotect Desilylation (K2CO3, MeOH) Inter2->Deprotect Cleavage Final Target Product (4-Ethynyl-3-hydroxy) Deprotect->Final

Caption: Step-wise synthetic pathway transforming 3-amino-4-iodophenol into the target ethynyl carbamate.

Applications in Drug Discovery

Benzofuran Cyclization

The ortho-relationship between the hydroxyl and ethynyl groups is the defining feature of this molecule. Under catalysis (Au, Pt, or Cu), it undergoes intramolecular hydroalkoxylation to form 2-substituted benzofurans.

  • Mechanism: The metal activates the alkyne (

    
    -complex), rendering it susceptible to nucleophilic attack by the adjacent phenolic oxygen.
    
  • Utility: This generates the benzofuran core found in anti-arrhythmic drugs (e.g., Amiodarone derivatives) and natural products.

Tyrosine Kinase Inhibition (TKI)

In TKI design (e.g., Erlotinib analogs), the ethynyl group serves two roles:

  • Steric Fit: It fits into the narrow hydrophobic pocket of the EGFR kinase domain.

  • Metabolic Stability: Unlike alkyl chains, the alkyne is resistant to rapid oxidative metabolism. The 3-hydroxyl group provides a handle for solubilizing side chains (e.g., pegylation) or H-bonding with the hinge region residues (e.g., Met793 in EGFR).

Stability & Handling

  • Light Sensitivity: The electron-rich aromatic system combined with the alkyne makes the compound sensitive to UV-induced polymerization. Store in amber vials.

  • Oxidation: The phenolic group is prone to oxidation to quinones if left in solution with air. Store under Argon at -20°C.

  • Thermal: Stable up to ~100°C; avoid higher temperatures to prevent premature cyclization or Boc-deprotection (thermal cleavage occurs >150°C).

References
  • BenchChem. (2025).[1][2] A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies. BenchChem Technical Library. Link

  • BLD Pharm. (2024). Product Datasheet: tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate (CAS 2228447-63-8). BLD Pharm Catalog. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: tert-Butyl (4-(hydroxymethyl)phenyl)carbamate and Analogues. Merck KGaA. Link

  • Palacios, F., et al. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 23(10), 2442. Link

  • ResearchGate. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib. ResearchGate Publication Database. Link

Sources

Protocols & Analytical Methods

Method

tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate as a building block in organic synthesis

Application Notes & Protocols: tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate Introduction: A Trifunctional Linchpin for Complex Molecule Synthesis tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is a uniquely versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate

Introduction: A Trifunctional Linchpin for Complex Molecule Synthesis

tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is a uniquely versatile synthetic building block, engineered with three distinct and orthogonally reactive functional groups. Its structure incorporates a terminal alkyne, a phenolic hydroxyl group, and a tert-butoxycarbonyl (Boc)-protected amine. This strategic arrangement allows for a programmed, sequential functionalization, making it an invaluable tool for medicinal chemists and materials scientists.

The power of this reagent lies in the differential reactivity of its functional handles:

  • Terminal Alkyne: A highly reactive group poised for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira cross-coupling and azide-alkyne cycloadditions (Click Chemistry).

  • Phenolic Hydroxyl: A nucleophilic center for ether and ester formation, which can also modulate the electronic properties of the aromatic ring. Its acidity allows for selective deprotonation and subsequent derivatization.

  • Boc-Protected Amine: A robustly protected primary amine that is stable to a wide range of reaction conditions, including those used to modify the alkyne and hydroxyl groups. It can be selectively deprotected under acidic conditions to reveal a nucleophilic amino group for further elaboration.

This guide provides an in-depth exploration of the key applications of tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate, complete with detailed experimental protocols and the scientific rationale behind the methodological choices.

Physicochemical and Spectroscopic Data

For accurate identification and quality control, the following data are characteristic of the title compound.

PropertyValue
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, dichloromethane, ethyl acetate, THF, DMF
Storage Store refrigerated (2-8°C) under an inert atmosphere

Table 2: Representative Spectroscopic Data

SpectroscopyCharacteristic Peaks
¹H NMR (400 MHz, CDCl₃) δ ~7.2-6.8 (m, 3H, Ar-H), ~5.0 (br s, 1H, Ar-OH), ~3.1 (s, 1H, C≡C-H), ~1.5 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ ~153 (C=O), ~148 (C-OH), ~138 (C-NH), ~120-110 (Ar-C), ~83 (C≡C-H), ~80 (C≡C-H), ~81 (O-C(CH₃)₃), ~28 (C(CH₃)₃)
IR (KBr Pellet, cm⁻¹) ~3400-3200 (O-H, N-H stretch), ~3300 (C≡C-H stretch), ~2100 (C≡C stretch), ~1700 (C=O stretch)

Application I: Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[1][2] This reaction is catalyzed by a combination of palladium and copper complexes and is fundamental for constructing conjugated systems found in many pharmaceuticals and advanced materials.[3]

Scientific Rationale

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide intermediate. The copper cycle facilitates the formation of this key acetylide by reacting the terminal alkyne with a Cu(I) salt in the presence of a base. An amine base is crucial for both scavenging the HX byproduct and acting as a ligand and solvent. The reaction must be conducted under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.

Sonogashira_Workflow start_mol tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate reaction_vessel Reaction Mixture Inert Atmosphere (N₂) Room Temp to 60°C start_mol->reaction_vessel aryl_halide Aryl Halide (Ar-X) aryl_halide->reaction_vessel catalysts Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) catalysts->reaction_vessel base Base (e.g., Et₃N) Solvent (e.g., THF) base->reaction_vessel product Coupled Product reaction_vessel->product C-C bond formation

Caption: Workflow for the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of tert-Butyl (3-hydroxy-4-(phenylethynyl)phenyl)carbamate
  • Vessel Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate (1.0 eq), iodobenzene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (3.0 eq) via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). If the reaction is sluggish, gentle heating to 50-60°C can be applied.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Application II: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click Chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups.[4] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[5][6] This reaction is a powerful tool for bioconjugation, drug discovery, and materials science.

Scientific Rationale

The CuAAC reaction relies on a copper(I) catalyst, which dramatically accelerates the rate of the cycloaddition compared to the uncatalyzed thermal reaction. The copper(I) is typically generated in situ by the reduction of copper(II) sulfate (CuSO₄) with a mild reducing agent like sodium ascorbate. This approach avoids the need to handle potentially unstable Cu(I) salts directly.[5] The reaction is often performed in aqueous solvent mixtures, highlighting its biocompatibility and adherence to green chemistry principles.[4]

CuAAC_Workflow start_mol tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate reaction_vessel Reaction Mixture Room Temperature start_mol->reaction_vessel azide Organic Azide (R-N₃) azide->reaction_vessel catalysts CuSO₄ (cat.) Sodium Ascorbate catalysts->reaction_vessel solvent Solvent (e.g., tBuOH/H₂O) solvent->reaction_vessel product 1,2,3-Triazole Product reaction_vessel->product "Click" Cycloaddition

Caption: Workflow for the CuAAC "Click" reaction.

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative
  • Reagent Preparation: In a vial, dissolve tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate (1.0 eq) and the desired organic azide (e.g., benzyl azide, 1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq). Prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.

  • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often complete when the mixture becomes homogeneous or a precipitate of the product forms. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or flash column chromatography if necessary.

Application III: Orthogonal Synthesis Strategy

The true utility of tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate is realized in multi-step syntheses where its functional groups are addressed sequentially. The Boc protecting group is stable to the basic conditions of the Sonogashira coupling and the neutral/mildly acidic conditions of the CuAAC reaction, allowing for its removal at a later stage.

Scientific Rationale

This strategy relies on the principle of orthogonal protection. The Boc group is specifically labile to strong acids, such as trifluoroacetic acid (TFA), which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide.[7] This deprotection is highly selective and will not affect the aromatic ring, the hydroxyl group, or the products of the prior alkyne reactions (e.g., the triazole ring). The newly unmasked aniline can then serve as a nucleophile for a host of subsequent transformations, such as acylation or sulfonylation.

Sequential_Workflow start_mol Starting Material (Boc-NH-Ar(OH)-C≡CH) step1 Step 1: Sonogashira or CuAAC (Modify Alkyne) start_mol->step1 intermediate Intermediate Product (Boc-NH-Ar(OH)-C≡C-R) step1->intermediate step2 Step 2: Boc Deprotection (TFA, DCM) intermediate->step2 amine_intermediate Amine Intermediate (H₂N-Ar(OH)-C≡C-R) step2->amine_intermediate step3 Step 3: Amine Derivatization (e.g., Acylation with R'COCl) amine_intermediate->step3 final_product Final Trifunctionalized Product step3->final_product

Caption: Sequential functionalization workflow.

Experimental Protocol: Boc-Group Deprotection
  • Setup: Dissolve the Boc-protected substrate (the product from the Sonogashira or CuAAC reaction) (1.0 eq) in dichloromethane (DCM) in a round-bottom flask at 0°C (ice bath).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM) dropwise to the stirring solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Quenching: Cool the mixture back to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting free amine is often pure enough for the next step but can be purified by column chromatography if needed.

Conclusion

tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is a powerful and strategically designed building block that provides chemists with a reliable platform for the efficient construction of complex molecular architectures. By leveraging the distinct reactivity profiles of its alkyne, hydroxyl, and protected amine functionalities, researchers can execute sophisticated, multi-step synthetic sequences with a high degree of control and predictability. The protocols outlined in this guide serve as a robust starting point for harnessing the full synthetic potential of this versatile reagent.

References

  • Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Journal of Molecular Structure, 1321, 140102.
  • Lo, L. C., & Lo, C. C. (Year). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. Available at: [Link]

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  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.
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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Iterative click reactions using trivalent platforms for sequential molecular assembly. The Royal Society of Chemistry.
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  • BenchChem. (n.d.).
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  • Oakwood Chemical. (n.d.). tert-Butyl N-(4-ethynylphenyl)
  • Wang, M., et al. (Year). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Sigma-Aldrich. (n.d.). tert-Butyl (4-(hydroxymethyl)phenyl)
  • Polymer Chemistry (RSC Publishing). (n.d.). Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. Polymer Chemistry (RSC Publishing).
  • ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
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  • ResearchGate. (2025). Synthesis of hyperbranched polycarbonate by novel polymerization of di-tert-butyl tricarbonate with 1,1,1-tris(4-hydroxyphenyl)ethane.
  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

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Application

Application Notes & Protocols: tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate as a Versatile Trifunctional Building Block in Medicinal Chemistry

< Executive Summary In the landscape of modern drug discovery, the modular assembly of complex molecules from versatile chemical building blocks is a cornerstone of efficient medicinal chemistry campaigns.[1][2] tert-But...

Author: BenchChem Technical Support Team. Date: February 2026

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Executive Summary

In the landscape of modern drug discovery, the modular assembly of complex molecules from versatile chemical building blocks is a cornerstone of efficient medicinal chemistry campaigns.[1][2] tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate emerges as a highly valuable trifunctional scaffold, presenting medicinal chemists with three distinct, orthogonally reactive functional groups on a single phenyl ring. This guide provides an in-depth exploration of this building block's strategic applications, featuring detailed protocols for its core chemical transformations and illustrating its utility in the rational design of targeted therapeutic agents.

The unique architecture of this molecule, combining a terminal alkyne, a phenolic hydroxyl group, and a Boc-protected amine, offers a powerful toolkit for generating molecular diversity. The alkyne serves as a versatile handle for robust carbon-carbon and carbon-heteroatom bond-forming reactions, the phenol provides a critical hydrogen-bonding feature for target engagement, and the protected amine offers a latent point for late-stage diversification or property modulation.

Physicochemical and Structural Properties

Understanding the inherent properties of a building block is fundamental to its effective deployment in a synthetic campaign.

Table 1: Physicochemical Properties

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₃H₁₅NO₃Provides the elemental composition.
Molecular Weight 233.26 g/mol Falls within the typical range for fragment-based drug discovery (FBDD).
Appearance Off-white to light yellow solidStandard physical state for handling and weighing.
Key Functional Groups 1. Terminal Alkyne2. Phenolic Hydroxyl3. Boc-protected AmineEnables orthogonal chemical reactions and diverse molecular interactions.

The strategic placement of these three groups allows for a multi-dimensional approach to Structure-Activity Relationship (SAR) studies.

G mol alkyne Terminal Alkyne (C≡CH) phenyl Phenyl Scaffold alkyne->phenyl Coupling Handle (Sonogashira, CuAAC) hydroxyl Phenolic Hydroxyl (-OH) hydroxyl->phenyl H-Bond Donor/ Pharmacophore carbamate Boc-Protected Amine (-NHBoc) carbamate->phenyl Latent Amine for Diversification

Caption: Key functional groups of the trifunctional building block.

Core Applications in Medicinal Chemistry

The versatility of tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate stems from the distinct reactivity of its three functional groups, which can be addressed sequentially or in concert to build complex molecular architectures. As a trifunctional linker, it enables the creation of sophisticated conjugates, such as antibody-drug conjugates (ADCs) or PROTACs, by connecting targeting moieties, payloads, and other functional components.[3][4][5][6]

Alkyne-Mediated Coupling Reactions: The Synthetic Hub

The terminal alkyne is arguably the most powerful synthetic handle on the molecule, providing access to two of the most robust and widely used coupling reactions in medicinal chemistry.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click Chemistry," a term coined by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and easy to perform.[7][8] The CuAAC reaction is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[7][9] This reaction is exceptionally reliable and tolerant of a vast array of functional groups, making it ideal for linking the building block to azide-functionalized scaffolds, biomolecules, or imaging agents.[7][10][11] The resulting triazole is not merely a linker; it is a valuable pharmacophore itself, capable of engaging in hydrogen bonding and dipole interactions.

B. Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[12][13][14] This reaction is a cornerstone in the synthesis of kinase inhibitors and other therapeutics built around conjugated systems.[14][15] Using this building block, a medicinal chemist can readily couple the alkyne portion to a variety of heterocyclic cores (e.g., pyridines, pyrimidines, pyrazoles) that are common in kinase inhibitor design.[14][16]

The Hydroxyphenyl Moiety: A Key Pharmacophoric Element

The phenolic hydroxyl group is a critical feature for molecular recognition. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with amino acid residues in a protein's binding site. For instance, in many kinase inhibitors, a hydroxyl group at a similar position is crucial for anchoring the molecule to the hinge region of the kinase domain.[17][18] Furthermore, this hydroxyl group can serve as a point for further derivatization, such as etherification, to probe the nearby chemical space within the target pocket or to modulate physicochemical properties like solubility.

The Latent Amine: A Vector for Diversification

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of conditions and its clean, acid-labile removal.[19][20][21] In the context of this building block, the Boc-protected amine represents a "latent" reactive site. After the alkyne and/or hydroxyl group has been utilized, the Boc group can be efficiently removed to unveil the primary aniline. This newly exposed amine can then be engaged in a multitude of secondary reactions, such as:

  • Amide bond formation with a library of carboxylic acids.

  • Sulfonamide synthesis.

  • Reductive amination.

  • Urea formation.

This late-stage functionalization capability is invaluable for rapidly building out a library of analogues to explore SAR and optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Experimental Protocols

The following protocols are provided as general guidelines. Optimization for specific substrates and scales is highly recommended.

Protocol 3.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for coupling the title compound with a generic azide-containing partner (R-N₃).

Rationale: The reaction uses a copper(I) catalyst, which is generated in situ from a copper(II) source (CuSO₄) by a reducing agent (sodium ascorbate). This avoids the need to handle potentially unstable Cu(I) salts. A ligand like TBTA can be used to stabilize the Cu(I) oxidation state and accelerate the reaction. The reaction is often performed in a mixture of aqueous and organic solvents to accommodate the solubility of various reactants.[8][11]

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable reaction vial, dissolve tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate (1.0 eq) and the azide partner (R-N₃, 1.0-1.1 eq) in a 1:1 mixture of t-BuOH and H₂O (or another suitable solvent system like THF/H₂O).

  • Catalyst Addition: To the solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.3 eq).

  • Copper Addition: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

G cluster_reactants Reactants cluster_catalysts Catalytic System BuildingBlock tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate Reaction CuAAC Reaction (t-BuOH/H₂O, RT) BuildingBlock->Reaction Azide Azide Partner (R-N₃) Azide->Reaction CuSO4 CuSO₄•5H₂O CuSO4->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Product Reaction->Product

Caption: Workflow for the CuAAC "Click" Reaction.

Protocol 3.2: Palladium-Catalyzed Sonogashira Coupling

This protocol outlines a general procedure for coupling the title compound with a generic aryl halide (Ar-X, where X = I, Br).

Rationale: The reaction requires a palladium(0) catalyst, which is often added as a more stable Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂) that is reduced in situ. A copper(I) co-catalyst (CuI) is essential for the traditional mechanism, as it forms a copper acetylide intermediate that undergoes transmetalation to the palladium center.[12] An amine base (e.g., triethylamine or diisopropylamine) is required to act as both the base and, often, the solvent.[12][14]

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl halide (Ar-X, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate (1.1-1.2 eq) followed by anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Protocol 3.3: Boc Deprotection

This protocol describes the standard acidic removal of the Boc protecting group.

Rationale: The Boc group is designed to be labile under acidic conditions.[21] Strong acids like trifluoroacetic acid (TFA) protonate the carbamate, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[22] Dichloromethane (DCM) is a common solvent for this transformation.[22]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acid Addition: Cool the solution in an ice bath (0 °C) and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • Isolation: The resulting amine trifluoroacetate salt can often be used directly in the next step. Alternatively, it can be neutralized by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) to obtain the free amine.

Caution: The tert-butyl cation generated during deprotection can potentially alkylate electron-rich aromatic rings or other nucleophilic sites. The addition of a scavenger like triethylsilane or anisole can mitigate this side reaction if it proves problematic.[19]

Case Study: Conceptual Design of a Kinase Inhibitor Library

To illustrate the power of this building block, we can conceptualize the synthesis of a focused library of potential kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site's hinge region, with substituents projecting into adjacent pockets.

G Start tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate Step1 Sonogashira Coupling Start->Step1 HetX Heterocyclic Halide (Het-X) HetX->Step1 Intermediate1 Coupled Intermediate (Boc-Protected) Step1->Intermediate1 Step2 Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Free Amine Intermediate Step2->Intermediate2 Step3 Amide Coupling (EDC, HOBt) Intermediate2->Step3 RCOOH Library of Carboxylic Acids (R-COOH) RCOOH->Step3 FinalLibrary Final Kinase Inhibitor Library Step3->FinalLibrary

Caption: Synthetic workflow for a hypothetical kinase inhibitor library.

  • Step 1 (Core Assembly): Perform a Sonogashira coupling between tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate and a suitable halogenated heterocycle (e.g., 2-chloro-4-aminopyrimidine). The phenolic -OH and the pyrimidine amine would be positioned to form hydrogen bonds with the kinase hinge region.

  • Step 2 (Unmasking the Amine): Remove the Boc protecting group using the standard TFA/DCM protocol to reveal the primary aniline.

  • Step 3 (Library Generation): Perform parallel amide couplings on the resulting amine with a diverse set of carboxylic acids (R-COOH). This step introduces a variety of R groups that can explore different sub-pockets of the kinase active site, allowing for extensive SAR exploration to optimize potency and selectivity.

Conclusion

tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is a powerful and versatile trifunctional building block for medicinal chemistry.[3][5] Its unique combination of an alkyne for robust coupling, a phenol for critical pharmacophoric interactions, and a protected amine for late-stage diversification provides a streamlined and efficient platform for the synthesis of complex, biologically active molecules. The strategic application of this scaffold can significantly accelerate the drug discovery process, from hit identification to lead optimization.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Reactions of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate

Welcome to the technical support center for reactions involving tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the catalytic functionalization of this versatile building block. As Senior Application Scientists, we understand that while the principles of cross-coupling and cycloaddition reactions are well-established, the unique functionalities of each substrate present specific challenges. This guide offers in-depth, field-proven insights to help you navigate these challenges and achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during your reactions, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield in Sonogashira Coupling

Question: I am attempting a Sonogashira coupling between tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate and an aryl halide, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Sonogashira couplings with this substrate can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions that are exacerbated by the molecule's functional groups.

Underlying Causes and Solutions:

  • Catalyst Deactivation by the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base or the catalyst, leading to catalyst inhibition.

    • Solution: Protect the hydroxyl group as a more inert ether (e.g., methoxymethyl (MOM) or silyl ether) before the coupling reaction. This is a common strategy when dealing with free phenols in cross-coupling reactions.

  • Inhibition by the Carbamate Group: The nitrogen atom of the carbamate can potentially coordinate to the palladium center, hindering the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[1] These ligands can help stabilize the active palladium species and prevent inhibitory coordination from the substrate.[1]

  • Glaser-Hay Homocoupling of the Alkyne: A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen and a copper co-catalyst.[2][3]

    • Solution 1: Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) to minimize oxygen levels.[2]

    • Solution 2: Copper-Free Conditions: Switch to a copper-free Sonogashira protocol.[4][5] These methods often require specific ligands and bases but completely eliminate the primary pathway for Glaser coupling.[5]

  • Poor Catalyst Activity or Decomposition: The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[4]

    • Solution: Use a fresh batch of a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which are known for their stability and reactivity.[6] Also, ensure your solvents are anhydrous and of high purity.

Workflow for Troubleshooting Low Sonogashira Yield

start Low Sonogashira Yield check_homocoupling Significant alkyne homocoupling observed? start->check_homocoupling yes_homocoupling Yes check_homocoupling->yes_homocoupling Yes no_homocoupling No check_homocoupling->no_homocoupling No copper_free Switch to Copper-Free Protocol (e.g., Pd(OAc)₂, SPhos, K₃PO₄) yes_homocoupling->copper_free degas Improve Degassing Technique (Freeze-Pump-Thaw Cycles) yes_homocoupling->degas check_catalyst Catalyst appears decomposed (e.g., palladium black)? no_homocoupling->check_catalyst yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No new_catalyst Use Fresh Precatalyst (e.g., P(t-Bu)₃ Pd G4) yes_catalyst->new_catalyst check_ligand Using standard ligands (e.g., PPh₃)? no_catalyst->check_ligand yes_ligand Yes check_ligand->yes_ligand Yes no_ligand No check_ligand->no_ligand No bulky_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) yes_ligand->bulky_ligand protect_phenol Consider Protecting the Phenolic -OH Group no_ligand->protect_phenol

Caption: Troubleshooting workflow for low Sonogashira coupling yields.

Issue 2: Competing Suzuki-Miyaura Homocoupling

Question: I'm performing a Suzuki-Miyaura coupling with a boronic acid derivative of my carbamate, but I'm getting a significant amount of the homocoupled biaryl product from the boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of boronic acids in Suzuki-Miyaura reactions is a common problem, often promoted by the presence of oxygen and Pd(II) species before the catalytic cycle initiates.[7]

Underlying Causes and Solutions:

  • Oxidative Homocoupling: Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, especially at elevated temperatures.

    • Solution: As with the Sonogashira reaction, rigorous degassing of all reagents and maintaining a strict inert atmosphere is crucial.

  • Slow Reductive Elimination: If the reductive elimination step to form the desired product is slow, side reactions like homocoupling can become more prominent.

    • Solution: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are known to accelerate reductive elimination.[8] Consider screening ligands such as RuPhos or BrettPhos.

  • Improper Catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be inefficient or lead to side reactions.[9]

    • Solution: Utilize a well-defined Pd(0) source or a precatalyst that generates the active species cleanly and efficiently. Alternatively, ensure proper pre-reduction conditions if starting with Pd(II).[9]

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemperature (°C)Key Advantages
Pd(PPh₃)₄K₂CO₃Toluene/Water80-100Widely available and effective for many substrates.[10]
Pd(dppf)Cl₂Cs₂CO₃Dioxane90-110Good for challenging couplings and heteroaryl substrates.
Pd₂(dba)₃ with SPhosK₃PO₄t-BuOH/Water80-100Highly active system for sterically hindered substrates.
Issue 3: Poor Regioselectivity in Click Chemistry (CuAAC)

Question: I am performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with my carbamate and an organic azide, but I suspect I am getting a mixture of regioisomers. How can I ensure I only get the 1,4-disubstituted triazole?

Answer:

The copper(I)-catalyzed azide-alkyne cycloaddition is generally highly regioselective for the 1,4-isomer.[11][12] If you are observing a mixture of isomers, it's possible that a competing thermal Huisgen cycloaddition is occurring, or the catalyst is not performing optimally.

Underlying Causes and Solutions:

  • High Reaction Temperature: The uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur at elevated temperatures and often produces a mixture of 1,4- and 1,5-regioisomers.[11]

    • Solution: Perform the reaction at room temperature. The copper-catalyzed reaction is typically very efficient under these conditions.[11]

  • Inefficient Catalyst System: If the Cu(I) catalyst is not efficiently generated or is deactivated, the reaction rate will be slow, potentially allowing the background thermal reaction to compete.

    • Solution 1: Use a Stabilizing Ligand: Employ a ligand such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA to stabilize the Cu(I) oxidation state and prevent its disproportionation or oxidation to the inactive Cu(II).[13]

    • Solution 2: In Situ Reduction of Cu(II): A reliable method is to generate Cu(I) in situ from a Cu(II) source like CuSO₄ using a reducing agent such as sodium ascorbate.[13] This ensures a constant supply of the active catalyst.

Catalyst System Decision Tree for Azide-Alkyne Cycloaddition

start Desired Triazole Regioisomer? regio_1_4 1,4-Disubstituted start->regio_1_4 regio_1_5 1,5-Disubstituted start->regio_1_5 catalyst_cu Use Copper(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) regio_1_4->catalyst_cu catalyst_ru Use Ruthenium Catalyst (e.g., Cp*RuCl(PPh₃)₂) regio_1_5->catalyst_ru ligand_check Is reaction in aqueous or biological media? catalyst_cu->ligand_check yes_aqueous Yes ligand_check->yes_aqueous Yes no_aqueous No ligand_check->no_aqueous No ligand_thpta Use THPTA ligand yes_aqueous->ligand_thpta ligand_tbta Use TBTA ligand no_aqueous->ligand_tbta

Caption: Catalyst selection guide for regioselective triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the functional groups on my molecule before running these reactions?

A1: It is highly recommended to protect the phenolic hydroxyl group, especially for palladium-catalyzed reactions like Sonogashira and Suzuki-Miyaura. The acidic proton can interfere with many common bases and catalyst systems. A simple protection, for instance as a methyl or benzyl ether, can significantly improve reaction outcomes. The Boc-carbamate is generally stable under these conditions, but if you are using very harsh basic conditions, you may need to consider its lability.

Q2: What is the general reactivity order for aryl halides in Sonogashira and Suzuki couplings with my substrate?

A2: The reactivity order for the aryl halide coupling partner is generally I > OTf > Br >> Cl.[4][14] Aryl iodides are the most reactive and can often be coupled under milder conditions. Aryl bromides may require higher temperatures or more active catalyst systems, while aryl chlorides are typically the most challenging and require specialized, highly active catalysts.[14]

Q3: Can I use a non-palladium catalyst for the Sonogashira coupling?

A3: While palladium is the most common and versatile catalyst, some iron- and cobalt-based systems have been developed for Sonogashira-type couplings.[15] These are often explored for reasons of cost and sustainability. However, they may require different reaction conditions and their substrate scope might be more limited compared to well-established palladium systems.[15]

Q4: My reaction is sluggish. Should I increase the temperature or the catalyst loading?

A4: Both can be viable strategies, but they should be approached systematically. Increasing the temperature can improve reaction rates but may also lead to catalyst decomposition or increased side reactions.[6] Increasing the catalyst loading can compensate for a slow reaction but adds cost and can complicate purification. A better first step is often to screen different ligands or bases, as these can have a more profound and specific effect on the catalytic cycle.[6]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling

This protocol is a general starting point for the copper-free coupling of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate with an aryl bromide.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate (1.0 equiv), the aryl bromide (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂ (2 mol%)) and the phosphine ligand (e.g., SPhos (4 mol%)).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed toluene via syringe.

  • Execution:

    • Stir the reaction mixture at 100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: In Situ Cu(I) Generation for Click Chemistry (CuAAC)

This protocol describes a reliable method for the CuAAC reaction at room temperature.

  • Reagent Preparation:

    • In a vial, dissolve tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate (1.0 equiv) and the organic azide (1.05 equiv) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation (in a separate vial):

    • Prepare a fresh solution of sodium ascorbate (0.3 equiv) in water.

    • Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv) in water.

  • Execution:

    • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The product can often be purified by simple filtration or column chromatography if necessary.

References

  • Studiengesellschaft Kohle mbH. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • Studiengesellschaft Kohle mbH. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Gáspár, D., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. [Link]

  • Kempe, R., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands. [Link]

  • Royal Society of Chemistry. Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. [Link]

  • Al-Masum, M., & El-Boraey, H. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • National Science Foundation. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link]

  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [Link]

  • Royal Society of Chemistry. Iterative click reactions using trivalent platforms for sequential molecular assembly. [Link]

  • Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Suzuki Coupling: The Power of 4-tert-Butylphenylboronic Acid. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • PubMed. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. [Link]

  • National Institutes of Health. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Bioorthogonal Reagents: Positioning tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate in the Chemist's Toolbox

Introduction: The Imperative for Precision in Biological Systems In the complex and crowded environment of a living cell, the ability to selectively tag and track a single type of molecule is a formidable challenge. Bioo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Biological Systems

In the complex and crowded environment of a living cell, the ability to selectively tag and track a single type of molecule is a formidable challenge. Bioorthogonal chemistry provides the solution: a set of chemical reactions that can occur within living systems without interfering with or being influenced by native biochemical processes.[1] Coined by Carolyn R. Bertozzi, who was awarded the 2022 Nobel Prize in Chemistry for her foundational work in this area, the field has revolutionized our ability to study biomolecules in real time.[1][2]

A reaction is deemed bioorthogonal if it meets stringent criteria: it must be highly selective, its reactants and products must be biologically inert, the resulting covalent bond must be stable, and the reaction kinetics must be rapid enough to function on a biologically relevant timescale.[1][3] This guide provides an in-depth comparison of major bioorthogonal strategies, contextualizing the role and potential applications of terminal alkyne reagents like tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate within this powerful chemical toolkit.

The Central Reagent: tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate

At its core, tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is a molecule designed for precision. Its structure features a terminal alkyne (the ethynyl group), which is one of the most widely used functional handles in bioorthogonal chemistry.[4] This alkyne is the "business end" of the molecule, ready to react with a complementary azide partner. The phenyl ring provides a rigid scaffold, while the hydroxyl and tert-Butyl (Boc) carbamate groups can modulate properties such as solubility, cell permeability, and potential for further functionalization. The Boc group, in particular, is a well-known protecting group in organic synthesis, suggesting this reagent could be a stable precursor for more complex probes.[5][6][7]

This reagent is a prime candidate for participation in the two major classes of azide-alkyne cycloaddition reactions, which form the cornerstone of "click chemistry."[8] Its utility can only be understood by comparing the performance of these reactions against other leading bioorthogonal methods.

Caption: General workflow of a bioorthogonal labeling experiment.

A Comparative Analysis of Premier Bioorthogonal Reactions

The choice of a bioorthogonal reaction is a critical experimental decision, dictated by the biological question, the environment (in vitro vs. in vivo), and the required reaction speed. We will compare the performance of the azide-alkyne cycloadditions, for which our title compound is suited, with other major strategies.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the quintessential "click" reaction. It involves the reaction of a terminal alkyne (like that in our title compound) with an azide to form a stable triazole ring, a process that is dramatically accelerated by a copper(I) catalyst.[9][10]

  • Advantages: CuAAC boasts exceptionally high yields, robustness, and very fast reaction kinetics.[8][9] It is a workhorse for in vitro conjugation, such as labeling purified proteins or preparing complex bioconjugates.[11][12]

  • Limitations: The primary drawback is the cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species and interfere with cellular processes.[8][9][13][14] This severely limits its applicability for studying living organisms.[12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed by Bertozzi and colleagues to circumvent the toxicity of CuAAC, SPAAC is the gold standard for live-cell and in-vivo labeling.[8][9] This reaction uses a strained cyclooctyne, where ring strain significantly increases the alkyne's reactivity, allowing it to "click" with azides without the need for a catalyst.[1]

  • Advantages: SPAAC is truly bioorthogonal and compatible with living systems due to the absence of a metal catalyst.[8][9] It offers excellent selectivity for azides.[1]

  • Limitations: The reaction kinetics of SPAAC are generally slower than CuAAC.[9] Furthermore, the strained cyclooctyne reagents are bulkier than simple terminal alkynes, which can sometimes interfere with the function of the biomolecule being studied.[9]

While our title compound, a terminal alkyne, is not a strained cyclooctyne, it would be the azide-bearing partner that is introduced into the biological system, ready to react with a probe containing a strained alkyne like DBCO or BCN.

Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Staudinger Ligation

One of the first bioorthogonal reactions developed, the Staudinger ligation involves the reaction of an azide with a specifically engineered phosphine.[2][15][16] This reaction forms a stable amide bond, effectively ligating two molecules together.[2]

  • Advantages: The reaction is highly selective and biocompatible.[17][18] The azide handle is small and inert in biological systems, making it an excellent chemical reporter.[1]

  • Limitations: The primary drawback is its kinetics, which are significantly slower than modern click chemistry reactions.[1][3] This can be a limiting factor in dynamic biological systems where the target molecule might be metabolized or cleared before labeling is complete.

Caption: The mechanism of the Staudinger Ligation, forming an amide bond.

Tetrazine Ligation

Representing the pinnacle of reaction speed, tetrazine ligation is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, most notably trans-cyclooctene (TCO).[15]

  • Advantages: This reaction has the fastest kinetics of any currently used bioorthogonal reaction, with rate constants orders of magnitude higher than SPAAC or Staudinger ligation.[9][19] This incredible speed is ideal for applications where the target molecule is in very low abundance or when a biological process is extremely rapid.[9][20]

  • Limitations: While highly reactive, some tetrazine derivatives can have limited stability in aqueous environments.[21] The optimization of tetrazine probes involves a trade-off between reactivity and stability.[21]

Caption: The rapid inverse-electron-demand Diels-Alder reaction of Tetrazine Ligation.

Quantitative Performance Comparison

To aid in the selection process, the following table summarizes the key performance metrics of these bioorthogonal reactions. The second-order rate constant (k₂) is a critical measure of reaction speed; higher values indicate a faster reaction.

Reaction TypeTypical ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey LimitationsIn Vivo Compatibility
Staudinger Ligation Azide + Engineered Phosphine0.002 - 0.01High selectivity; Forms native amide bond.Slow kinetics.[1][3]Yes
CuAAC Terminal Alkyne + Azide100 - 1000Very fast kinetics; High yield.[8][9]Requires cytotoxic Cu(I) catalyst.[8][9][13]Limited
SPAAC Strained Alkyne (e.g., DBCO) + Azide0.1 - 1.0No catalyst required; Excellent biocompatibility.[8][9]Slower than CuAAC; Bulky reagents.[9]Yes
Tetrazine Ligation Tetrazine + trans-Cyclooctene (TCO)1,000 - 100,000Extremely fast kinetics.[9][19][20]Potential for reagent instability.[21]Yes

Experimental Protocols: A Guide to Application

The true test of a bioorthogonal reagent is its performance in a biological context. Below is a validated, generalized protocol for labeling cell surface glycans using the SPAAC reaction, a prime application for azide-alkyne chemistry.

Protocol: Cell Surface Glycan Labeling via SPAAC

This protocol describes the metabolic incorporation of an azide-modified sugar (e.g., Ac₄ManNAz) into cell surface glycans, followed by labeling with a strained alkyne probe (e.g., DBCO-Fluorophore).

Caption: A typical experimental workflow for cell surface labeling using SPAAC.

Methodology:

  • Metabolic Incorporation:

    • Culture your cells of interest to ~70% confluency.

    • Replace the standard culture medium with a medium containing 25-50 µM of the azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).

    • Causality Note: Cells will metabolize this sugar analog and incorporate the azido-sugar into the glycan structures of cell-surface glycoproteins. This is the crucial step for introducing the bioorthogonal handle.

    • Incubate for 24-48 hours under standard cell culture conditions. A no-sugar control should be run in parallel.

  • Labeling with Alkyne Probe:

    • Gently wash the cells three times with cold phosphate-buffered saline (PBS) to remove unincorporated azide-sugar.

    • Incubate the cells with 10-25 µM of a strained alkyne-fluorophore conjugate (e.g., DBCO-AF488) in a serum-free medium for 30-60 minutes at 37°C.

    • Causality Note: The strained alkyne will specifically react with the azide groups now present on the cell surface glycans, covalently attaching the fluorophore.

  • Washing and Preparation for Analysis:

    • Wash the cells three times with cold PBS to remove the unreacted fluorescent probe.

    • At this stage, cells can be analyzed live or fixed for long-term storage. For fixation, incubate with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Self-Validation: The parallel control cells (not fed the azide-sugar) should show minimal to no fluorescence, confirming the specificity of the SPAAC reaction.

  • Analysis:

    • Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore.

    • Alternatively, detach the cells and analyze the fluorescent population using a flow cytometer for quantitative data.

Conclusion and Reagent Selection Strategy

The landscape of bioorthogonal chemistry is rich and varied, offering researchers a powerful set of tools for molecular-level investigation.[22] tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate , as a terminal alkyne, is a valuable building block for probes used in the highly efficient CuAAC reaction for in vitro applications. For studies within living systems, the conceptual framework it represents—the azide-alkyne partnership—is best realized through the SPAAC reaction, where its azide partner is metabolically incorporated and subsequently targeted by a strained alkyne probe.

Your choice of reagent should be guided by your experimental needs:

  • For the fastest possible labeling in living systems, particularly with low-concentration targets, Tetrazine Ligation is the superior choice.[9][19]

  • For robust, catalyst-free labeling in live cells where reaction times of minutes to hours are acceptable, SPAAC is the most reliable and widely used method.[8]

  • For creating bioconjugates in vitro with maximum efficiency and speed, CuAAC remains an excellent option, provided the biological components can tolerate the copper catalyst.[11][12]

  • For applications requiring the formation of a native amide bond, the Staudinger Ligation provides a unique, albeit slower, solution.[2][18]

By understanding the kinetics, advantages, and limitations of each major bioorthogonal reaction, researchers can make informed decisions, designing experiments with the precision and selectivity required to unravel the complexities of biology.

References

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Comparative

A Senior Application Scientist's Guide to the Cost-Effectiveness of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate in Synthesis

Introduction: The Strategic Value of a Pre-Functionalized Building Block In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of a synthetic route is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Pre-Functionalized Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of a synthetic route is a critical determinant of project viability. The selection of starting materials represents a pivotal decision point, balancing the upfront cost of advanced intermediates against the long-term expenditures of multi-step linear syntheses. Tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate emerges as a compelling case study in this regard. As a trifunctional scaffold, it incorporates a terminal alkyne, a phenolic hydroxyl group, and a Boc-protected amine, offering a versatile platform for molecular elaboration.

This guide provides an in-depth technical analysis of the cost-effectiveness of employing this pre-functionalized building block. We will dissect its performance in key synthetic applications, compare it objectively with alternative synthetic strategies, and provide the experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed strategic decisions.

Molecular Architecture and Synthetic Utility

The strategic advantage of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate lies in the orthogonal reactivity of its three key functional groups:

  • Terminal Alkyne: This group is the cornerstone of its utility, serving as a highly reactive handle for carbon-carbon bond formation. It is a premier substrate for reactions such as the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the palladium/copper-catalyzed Sonogashira coupling.[1][2][3][4] These reactions are prized for their high yields, functional group tolerance, and mild reaction conditions.[4] The alkyne's linear geometry also imparts specific conformational rigidity to target molecules, a valuable trait in drug design.[5]

  • Phenolic Hydroxyl Group: The hydroxyl group offers a site for O-alkylation, esterification, or conversion to a triflate, enabling further cross-coupling reactions. Its position ortho to the ethynyl group can also influence the electronic properties and reactivity of the aromatic ring.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the aniline nitrogen, preventing unwanted side reactions during the functionalization of the alkyne or hydroxyl moieties.[6][7] It is stable under a wide range of conditions but can be cleanly removed with acid to reveal the primary amine for subsequent derivatization, such as amide bond formation or reductive amination.[8][9]

This pre-packaged orthogonality makes the molecule an ideal candidate for convergent syntheses, where complex molecular fragments are prepared separately and then joined together in the final stages. This approach significantly shortens development timelines and simplifies purification challenges.

Core Application 1: Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, linking the ethynyl group of our subject molecule to aryl or vinyl halides.[1][10] This reaction is fundamental in the synthesis of conjugated systems, functional polymers, and a vast array of pharmaceutical agents.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow reagents Reagents: - tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate - Aryl/Vinyl Halide (e.g., Iodobenzene) - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - CuI (co-catalyst) - Base (e.g., TEA) setup Reaction Setup: - Inert atmosphere (N₂/Ar) - Anhydrous solvent (THF/DMF) reagents->setup 1. Combine reaction Reaction: - Stir at RT to 80°C - Monitor by TLC/LC-MS setup->reaction 2. Heat & Stir workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with brine reaction->workup 3. Isolate purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify 4. Purify product Final Product: Coupled Diarylacetylene purify->product 5. Characterize

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate with 4-Iodotoluene
  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

  • Reagent Addition: Add tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate (1.0 eq) and 4-iodotoluene (1.1 eq).

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq) via syringe. The solvent should be degassed to prevent catalyst oxidation.[11]

  • Reaction: Stir the mixture at room temperature or heat to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Core Application 2: Click Chemistry (CuAAC)

The CuAAC reaction provides an exceptionally efficient method for conjugating the alkyne with an azide-containing molecule to form a stable 1,2,3-triazole linkage.[3] This bio-orthogonal reaction is widely used in bioconjugation, drug discovery, and materials science due to its reliability and specificity.[4]

Experimental Workflow: CuAAC Reaction

CuAAC_Workflow reagents Reagents: - tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate - Azide Compound (e.g., Benzyl Azide) - Cu(I) Source (e.g., CuSO₄ + Na Ascorbate) - Ligand (optional, e.g., THPTA) setup Reaction Setup: - Solvent (e.g., tBuOH/H₂O, DMF) - Ambient Temperature reagents->setup 1. Combine reaction Reaction: - Stir at RT - Rapid, often complete < 1 hr - Monitor by TLC/LC-MS setup->reaction 2. Initiate & Stir workup Isolation: - Dilute with water - Filter precipitate or extract - Wash with aqueous solution reaction->workup 3. Isolate purify Purification: - Often minimal purification needed - Recrystallization or short plug of silica workup->purify 4. Purify product Final Product: 1,2,3-Triazole Adduct purify->product 5. Characterize

Caption: Workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Protocol: CuAAC Ligation with Benzyl Azide
  • Preparation: In a vial, dissolve tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution.[3] A color change is often observed.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid and can be complete in 15-60 minutes. Monitor by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water. The triazole product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. The crude product is often of high purity, but can be further purified by recrystallization or a rapid silica gel filtration if necessary.

Comparative Analysis: Cost-Effectiveness Evaluation

The central question is whether the upfront cost of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is justified compared to building a similar structure from simpler, less expensive precursors. Let's analyze the primary alternative.

Alternative Route: Sequential Synthesis from 4-Aminophenol

A common alternative is a linear synthesis starting from a basic building block like 4-aminophenol. This route involves several discrete steps:

  • Boc Protection: Protection of the amine in 4-aminophenol.

  • Iodination: Regioselective iodination of the aromatic ring ortho to the hydroxyl group.

  • Sonogashira Coupling: Coupling of the iodinated intermediate with a protected alkyne (e.g., trimethylsilylacetylene).

  • Deprotection: Removal of the silyl protecting group to reveal the terminal alkyne.

Data-Driven Comparison
ParameterDirect Use of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate Alternative: Sequential Synthesis from 4-Aminophenol
Starting Material Cost High (Advanced Intermediate)Low (Commodity Chemicals)
Number of Synthetic Steps 1 (for coupling/ligation)4+
Typical Overall Yield High (Yield of a single, optimized step, often >80%)Moderate to Low (Product of yields from 4+ steps)
Purification Complexity Low to Moderate (One major purification)High (Purification required after each step)
Reagent & Solvent Cost Minimal for one stepHigh (Accumulated cost over multiple steps)
Time & Labor Low (1-2 days)High (Potentially 1-2 weeks)
Process Robustness High (Well-established, reliable reactions)Moderate (Dependent on optimization of multiple, distinct steps)

Expert Insights & Conclusion

The analysis clearly demonstrates a classic trade-off between the initial acquisition cost of a starting material and the total cost of synthesis.

  • For Rapid Discovery & Late-Stage Functionalization: In research, medicinal chemistry, and early-phase drug development, time is the most valuable resource. The ability to rapidly generate a diverse library of analogs from an advanced, ready-to-use intermediate is paramount. The high yield and reliability of coupling reactions using tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate ensure that precious downstream substrates are not wasted. In this context, the higher upfront cost of the building block is overwhelmingly justified by the savings in time, labor, and downstream material costs. It de-risks the synthesis and accelerates project timelines.

  • For Large-Scale Process Chemistry: In a manufacturing environment where the final product is produced at a large scale, the economics shift. The cost of raw materials becomes a dominant factor. A multi-step synthesis from inexpensive commodity chemicals like 4-aminophenol, despite its lower overall efficiency and higher processing costs (solvents, energy, labor), may become more economically viable when scaled up. Process chemists would invest significant effort to optimize each step of the linear sequence to maximize throughput and minimize cost per kilogram.

Final Recommendation:

Tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is a highly cost-effective reagent for research and development settings. Its use represents a strategic investment that pays dividends in speed, efficiency, and reliability. It allows scientists to focus on the discovery aspect of their work rather than on troubleshooting complex, multi-step synthetic routes. For large-scale manufacturing, a detailed cost analysis of a de novo synthesis route is warranted, but for the vast majority of its intended audience, this advanced building block is the superior economic and scientific choice.

References

  • ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Available from: [Link]

  • ThalesNano. Flow Chemistry: Sonogashira Coupling. Available from: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Oakwood Chemical. tert-Butyl N-(4-ethynylphenyl)carbamate. Available from: [Link]

  • MCE. (R)-tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate. Available from: [Link]

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  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

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  • Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
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Validation

A Comparative Guide to the Quantitative Analysis of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate in Reaction Mixtures

In the landscape of pharmaceutical development and complex organic synthesis, the precise quantification of key intermediates is paramount to ensuring reaction efficiency, purity of the final active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise quantification of key intermediates is paramount to ensuring reaction efficiency, purity of the final active pharmaceutical ingredient (API), and overall process control. tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is a valuable building block in medicinal chemistry, incorporating a reactive ethynyl group, a phenolic hydroxyl, and a Boc-protected amine on an aromatic scaffold. Its multi-functional nature makes it a versatile synthon, but also presents analytical challenges for its accurate quantification amidst a complex matrix of starting materials, reagents, by-products, and potential degradation products.

This guide provides a comparative analysis of three principal analytical techniques for the quantitative determination of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate in reaction mixtures: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is often the workhorse of analytical laboratories for its robustness, reliability, and cost-effectiveness. The technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.

Causality of Method Design

The choice of a reversed-phase (RP) C18 column is dictated by the non-polar nature of the tert-butyl and phenyl groups in the target molecule, which will interact favorably with the hydrophobic stationary phase. A gradient elution with acetonitrile and water is employed to ensure adequate separation from both more polar (e.g., unreacted precursors) and less polar (e.g., non-polar by-products) impurities. The acidic modifier (formic acid) helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks. The detection wavelength is selected based on the UV absorbance maximum of the aromatic ring system, which is expected to be around 254 nm.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 30% B

      • 1-10 min: 30% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Calibration:

    • Prepare a stock solution of a certified reference standard of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate in the diluent.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Performance Characteristics
ParameterHPLC-UV Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.[1] This technique is particularly advantageous for analyzing trace amounts of the analyte or for samples with highly complex matrices where chromatographic co-elution is a concern.[2]

Causality of Method Design

The LC method is similar to the HPLC-UV protocol to achieve chromatographic separation. The key difference lies in the detection. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar and thermally labile molecules like our target compound. We will operate in negative ion mode to deprotonate the acidic phenolic hydroxyl group, forming the [M-H]⁻ precursor ion. Multiple Reaction Monitoring (MRM) is used for quantification. In MRM, the precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces background noise.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Follow the same procedure as for HPLC-UV, but dilute the final solution 100-fold with the diluent to bring the concentration into the linear range of the mass spectrometer.

  • Instrumentation and Conditions:

    • System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3 min: 5% to 98% B

      • 3-3.5 min: 98% B

      • 3.6-5 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 2.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions (Hypothetical):

      • Precursor Ion (Q1): m/z 248.1 [M-H]⁻

      • Product Ion (Q3) for Quantification: m/z 192.1 (Loss of isobutylene)

      • Product Ion (Q3) for Confirmation: m/z 148.1 (Further fragmentation)

    • Collision Energy: Optimized for each transition (typically 15-30 eV).

Performance Characteristics
ParameterLC-MS/MS Performance
Linearity (R²) > 0.998
Limit of Detection (LOD) ~0.01 ng/mL
Limit of Quantification (LOQ) ~0.03 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.[3] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, providing a universal response factor for all molecules.[4]

Causality of Method Design

The key to accurate qNMR is the selection of a suitable internal standard. Dimethyl sulfone (DMSO₂) is an excellent choice for analysis in many organic deuterated solvents like DMSO-d₆. It is chemically inert, has a simple singlet resonance that is unlikely to overlap with analyte signals, and is not volatile.[5] The experiment must be run under conditions that ensure full relaxation of all protons to guarantee that the signal integrals are truly proportional to the molar amounts. This is achieved by using a long relaxation delay (D1).

Experimental Protocol: qNMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Dimethyl Sulfone, purity >99.5%) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • System: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probe: 5 mm BBO probe.

    • Solvent: DMSO-d₆.

    • Experiment: Standard ¹H NMR pulse program.

    • Key Parameters:

      • Pulse Angle: 30° (to ensure uniform excitation).

      • Relaxation Delay (D1): 30 s (to allow for full spin-lattice relaxation).

      • Number of Scans: 16 (for adequate signal-to-noise).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the ethynyl proton singlet) and the signal for the internal standard (dimethyl sulfone singlet at ~2.9 ppm).

    • Calculate the purity or concentration using the following formula:

      Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity = Purity of the standard

Performance Characteristics
ParameterqNMR Performance
Linearity Not applicable (direct ratio method)
Limit of Quantification (LOQ) ~0.1% w/w in the mixture
Precision (%RSD) < 1%
Accuracy High, directly traceable to the purity of the internal standard

Method Comparison Summary

FeatureHPLC-UVLC-MS/MSqNMR
Principle Chromatographic separation & UV absorbanceChromatographic separation & mass-to-charge ratioNuclear magnetic resonance signal integration
Selectivity ModerateVery HighHigh (depends on spectral resolution)
Sensitivity Good (µg/mL)Excellent (pg-ng/mL)Moderate (% level)
Speed Moderate (15 min/sample)Fast (5 min/sample)Slow (requires long relaxation delays)
Cost LowHighHigh
Throughput HighHighLow
Quantification External calibration requiredExternal calibration requiredAbsolute (with internal standard)
Best For Routine analysis, purity checks, high concentration samplesTrace analysis, complex matrices, impurity identificationPurity assignment of reference standards, absolute quantification

Workflow Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC (C18 Column) filter->hplc uv UV Detection (254 nm) hplc->uv integrate Integrate Peak Area uv->integrate calibrate Plot Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for quantitative analysis by HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh & Dissolve dilute Serially Dilute weigh->dilute filter Filter (0.45 µm) dilute->filter lc Inject into UPLC (C18 Column) filter->lc ms ESI-MS/MS Detection (MRM Mode) lc->ms integrate Integrate MRM Transition ms->integrate calibrate Plot Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for quantitative analysis by LC-MS/MS.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum (Long D1 Delay) transfer->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Workflow for quantitative analysis by qNMR.

Conclusion and Recommendations

The selection of an optimal analytical method for quantifying tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is contingent upon the specific requirements of the analysis.

  • HPLC-UV is the recommended method for routine in-process control and release testing where the analyte concentration is relatively high and the matrix is well-characterized. Its simplicity, robustness, and low cost make it ideal for high-throughput environments.

  • LC-MS/MS should be employed when high sensitivity and selectivity are critical. This is the method of choice for detecting low-level impurities, analyzing samples with complex matrices, or for pharmacokinetic studies where trace-level quantification is necessary.[1]

  • qNMR serves as an invaluable tool for the primary characterization and purity assignment of reference standards. While not suited for high-throughput screening due to its longer analysis time, its ability to provide absolute quantification without a specific reference standard for the analyte makes it a powerful, orthogonal technique for method validation and material certification.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the generation of accurate and reliable quantitative data, ultimately leading to more robust and well-controlled synthetic processes.

References

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  • SIELC Technologies. (2018, May 16). tert-Butyl carbamate. [Link]

  • Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Journal of Molecular Structure, 1321, 140102. [Link]

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  • Le, T. A., et al. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE PESTICIDE RESIDUES IN VEGETABLES. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385-394. [Link]

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